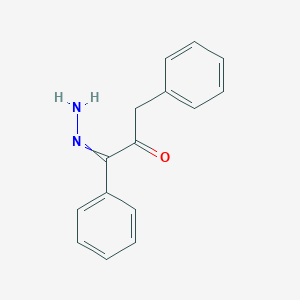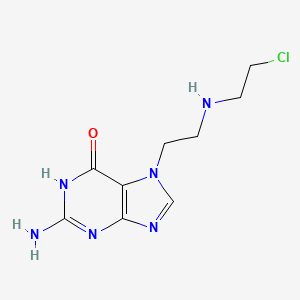
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- is a compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- typically involves multiple steps. One common method includes the reaction of 2-amino-6-chloropurine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the temperature maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6H-Purin-6-one derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of amino-substituted purines .
Applications De Recherche Scientifique
6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide analogs and potential effects on DNA replication and repair.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Mécanisme D'action
The mechanism of action of 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- involves its interaction with DNA. The compound can intercalate into DNA strands, disrupting the normal function of DNA polymerases and other enzymes involved in DNA replication and repair. This leads to the inhibition of cell division and can induce apoptosis in rapidly dividing cells, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-chloropurine
- 7H-Purine-2,6-diamine
- 6-(Methylthio)-7H-purin-2-amine
- 2-Amino-6-methoxypurine
- 6,8-Dichloro-7H-purin-2-ylamine
Uniqueness
What sets 6H-Purin-6-one, 2-amino-7-(2-((2-chloroethyl)amino)ethyl)-1,7-dihydro- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloroethylamino group enhances its ability to interact with DNA, making it particularly effective in disrupting DNA processes compared to other purine derivatives .
Propriétés
Numéro CAS |
98627-73-7 |
|---|---|
Formule moléculaire |
C9H13ClN6O |
Poids moléculaire |
256.69 g/mol |
Nom IUPAC |
2-amino-7-[2-(2-chloroethylamino)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13ClN6O/c10-1-2-12-3-4-16-5-13-7-6(16)8(17)15-9(11)14-7/h5,12H,1-4H2,(H3,11,14,15,17) |
Clé InChI |
QKYIRRJQBMABBP-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1CCNCCCl)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
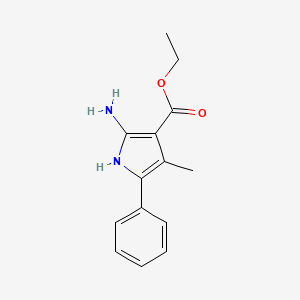
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
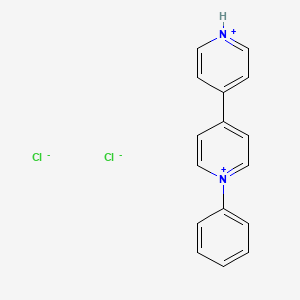
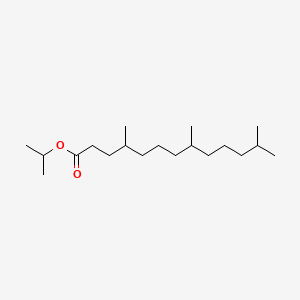
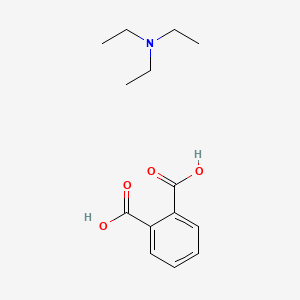
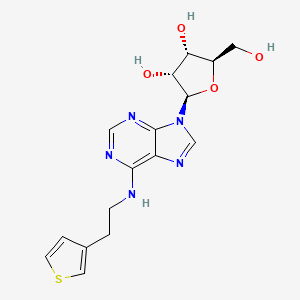
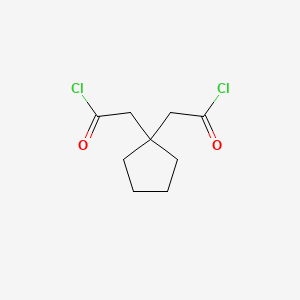
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)

